2-(4-ブロモベンジル)ピリジン

説明

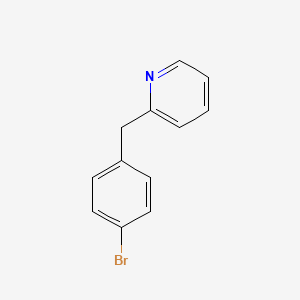

2-(4-Bromobenzyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-bromobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and bromobenzyl groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

科学的研究の応用

Pharmaceutical Applications

Drug Development

2-(4-Bromobenzyl)pyridine has been identified as a valuable intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and neurological disorders. Research indicates that compounds derived from this structure can inhibit key biological pathways involved in these diseases. For instance, pyridine derivatives have been developed as aromatase inhibitors for hormone-dependent breast cancer treatment. These compounds exhibit significant cytotoxicity against cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study: Aromatase Inhibitors

A recent study focused on the development of 4th generation aromatase inhibitors based on pyridine structures. The compound (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol was highlighted for its optimal inhibitory activity against the aromatase enzyme (CYP19A1), showing an IC50 value comparable to established drugs like letrozole . This underscores the compound's relevance in oncology.

Biological Research

Mechanistic Studies

In biological research, 2-(4-Bromobenzyl)pyridine is utilized to investigate the mechanisms of action of various biological pathways. Its structural properties allow researchers to explore interactions with proteins and enzymes, which can lead to the identification of new therapeutic targets .

Example: Inhibitory Studies

Studies have demonstrated that derivatives of this compound can selectively inhibit enzymes involved in critical metabolic pathways, providing insights into disease mechanisms and potential treatments .

Pesticide Development

2-(4-Bromobenzyl)pyridine is being investigated for its potential applications in agrochemicals. It contributes to the formulation of effective pesticides and herbicides, which are essential for sustainable agricultural practices .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods to detect and quantify specific substances within complex mixtures. Its utility aids in environmental monitoring and quality control across various industries .

作用機序

Target of Action

2-(4-Bromobenzyl)pyridine is a pyridine derivative that has been found to exhibit antimicrobial activity . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans . These organisms play a crucial role in various infections, and the compound’s ability to inhibit their growth contributes to its antimicrobial properties.

Mode of Action

It is known that pyridine derivatives can interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . For instance, the bromine atom in the compound can participate in free radical reactions, leading to changes in the microbial cell structure and function .

Biochemical Pathways

It is known that pyridine derivatives can interfere with several microbial metabolic pathways . For instance, they can disrupt the synthesis of essential microbial proteins or nucleic acids, thereby inhibiting microbial growth .

Result of Action

The primary result of the action of 2-(4-Bromobenzyl)pyridine is the inhibition of microbial growth . This is evidenced by its antimicrobial activity against strains such as E. coli, B. mycoides, and C. albicans . The compound’s action results in a decrease in the viability of these microbes, thereby helping to control infections caused by them.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzyl)pyridine typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a base such as sodium amide. The reaction is carried out in an organic solvent like benzene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of 2-(4-Bromobenzyl)pyridine can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

化学反応の分析

Types of Reactions: 2-(4-Bromobenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: Catalytic oxidation using ruthenium complexes in dichloromethane at room temperature.

Substitution: Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Ruthenium complexes, dichloromethane, air as an oxidant.

Substitution: Palladium catalysts, boron reagents, organic solvents.

Major Products:

Oxidation: Formation of pyridine N-oxides.

Substitution: Formation of various substituted pyridine derivatives.

類似化合物との比較

2-Bromopyridine: Another brominated pyridine derivative used in organic synthesis.

4-Bromobenzylamine: A compound with a similar bromobenzyl group but different functional group (amine instead of pyridine).

Uniqueness: 2-(4-Bromobenzyl)pyridine is unique due to the combination of the pyridine ring and the 4-bromobenzyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in both research and industrial settings.

生物活性

2-(4-Bromobenzyl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

2-(4-Bromobenzyl)pyridine is characterized by the presence of a bromobenzyl group attached to a pyridine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 2-(4-Bromobenzyl)pyridine, exhibit notable antimicrobial properties. Studies have shown that certain 2,4-disubstituted pyridine derivatives demonstrate bactericidal activity against Mycobacterium tuberculosis at concentrations below 1 μg/ml . The mechanism underlying this activity often involves the inhibition of bacterial cell division and disruption of essential cellular processes.

Antiviral Properties

Pyridine compounds are recognized for their antiviral potential. The presence of heterocycles in conjunction with pyridine enhances their therapeutic efficacy against various viral pathogens. The compound's structure allows it to interact effectively with viral proteins, potentially inhibiting viral replication .

Antitumor Activity

The antitumor properties of pyridine derivatives have been extensively documented. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways . For instance, some studies have highlighted the efficacy of pyridine-based compounds in targeting specific cancer types, demonstrating significant cytotoxic effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of 2-(4-Bromobenzyl)pyridine:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various pyridine derivatives, including 2-(4-Bromobenzyl)pyridine. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/ml .

- Antiviral Efficacy : In another study focused on antiviral properties, 2-(4-Bromobenzyl)pyridine was tested against strains of influenza virus. The compound demonstrated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent in viral infections .

- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines revealed that 2-(4-Bromobenzyl)pyridine induced significant cell death at concentrations as low as 10 μM. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-[(4-bromophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXFCFRLZAZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290763 | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-15-0 | |

| Record name | NSC70948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。